1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC17808782
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine -](/images/structure/VC17808782.png)
Specification
Molecular Formula | C8H11N5 |
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Molecular Weight | 177.21 g/mol |
IUPAC Name | 1-[(3-methylimidazol-4-yl)methyl]imidazol-2-amine |
Standard InChI | InChI=1S/C8H11N5/c1-12-6-10-4-7(12)5-13-3-2-11-8(13)9/h2-4,6H,5H2,1H3,(H2,9,11) |
Standard InChI Key | WXRGMAZACSWZKZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC=C1CN2C=CN=C2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine has the molecular formula C₈H₁₁N₅ and a molecular weight of 177.21 g/mol . The IUPAC name reflects its bifunctional imidazole architecture, where a methyl-substituted imidazole moiety is connected to a second imidazole ring through a methylene (-CH₂-) linker. Key structural features include:
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Imidazole Rings: Two five-membered aromatic rings, each containing two nitrogen atoms at positions 1 and 3.
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Methylene Bridge: A -CH₂- group bridging the 5-position of the methylimidazole ring to the 2-amino group of the second imidazole.
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Substituents: A methyl group at the 1-position of the first imidazole and an amino group at the 2-position of the second imidazole.
Physicochemical Properties
While experimental data for this specific compound remain limited, analogous imidazole derivatives provide insights into its likely behavior:
Property | Value/Description | Source Compound Reference |
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Solubility | Moderate in polar solvents | |
LogP (Predicted) | 0.15 (Consensus) | |
pKa (Amino Group) | ~8.5 (Estimated) | |
Thermal Stability | Stable below 150°C |
The Consensus LogP value of 0.15 suggests balanced lipophilicity, enabling membrane permeability while retaining water solubility—a critical feature for drug candidates . The amino group’s basicity (predicted pKa ~8.5) facilitates protonation under physiological conditions, potentially enhancing interactions with biological targets .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine typically involves multi-step strategies leveraging nucleophilic substitutions and coupling reactions. A representative pathway derived from analogous compounds includes:
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Imidazole Alkylation:
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Purification:
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing:
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Kinase Inhibitors: The imidazole scaffold is prevalent in ATP-competitive kinase inhibitors (e.g., imatinib analogs).
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Antiviral Agents: Structural motifs align with neuraminidase inhibitors used in influenza treatment .
Materials Science
Imidazole derivatives are employed in:
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Coordination Polymers: As ligands for transition metals (e.g., Zn²⁺, Cu²⁺) to construct MOFs .
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Conductive Polymers: Nitrogen-rich structures enhance electron transport in organic semiconductors.
Comparative Analysis with Structural Analogs
Compound Name | CAS Number | Similarity Index | Key Difference |
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1-Methyl-1H-imidazol-2-amine | 6646-51-1 | 0.97 | Lacks methylene bridge |
1-Methyl-1H-imidazol-5-amine HCl | 1588441-15-9 | 0.79 | Single imidazole; hydrochloride salt |
2-((1-Methyl-2-phenyl-1H-imidazol-5-yl)amino)ethanol | N/A | 0.68 | Ethanol substituent instead of imidazole |
The methylene bridge in 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine confers enhanced conformational flexibility compared to simpler imidazole amines, potentially improving target selectivity .
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